Cas no 1805482-22-7 (3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine)

3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a highly substituted aromatic ring structure. Its key features include the presence of difluoromethyl, fluoro, iodo, and trifluoromethyl functional groups, which enhance its reactivity and utility in cross-coupling reactions and agrochemical synthesis. The iodine substituent at the 2-position makes it a valuable intermediate for further functionalization via metal-catalyzed coupling reactions. The electron-withdrawing trifluoromethyl and fluoro groups contribute to its stability and influence its electronic properties, making it suitable for applications in pharmaceuticals and specialty chemicals. This compound is particularly useful in the development of advanced heterocyclic frameworks.
3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine structure
1805482-22-7 structure
Product name:3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine
CAS No:1805482-22-7
MF:C7H2F6IN
MW:340.992374897003
CID:4806336

3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine
    • Inchi: 1S/C7H2F6IN/c8-4(9)2-1-3(7(11,12)13)5(10)15-6(2)14/h1,4H
    • InChI Key: LVAMFZGBXCRBML-UHFFFAOYSA-N
    • SMILES: IC1=C(C(F)F)C=C(C(=N1)F)C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 220
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12.9

3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029036246-500mg
3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine
1805482-22-7 95%
500mg
$1,617.60 2022-04-01
Alichem
A029036246-1g
3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine
1805482-22-7 95%
1g
$2,779.20 2022-04-01
Alichem
A029036246-250mg
3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine
1805482-22-7 95%
250mg
$970.20 2022-04-01

Additional information on 3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine

Research Briefing on 3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine (CAS: 1805482-22-7)

3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine (CAS: 1805482-22-7) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound, characterized by its multiple fluorine substitutions and iodine atom, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of agrochemicals and pharmaceuticals.

Recent studies have focused on the synthetic utility of this compound, highlighting its role as a key building block for the construction of heterocyclic frameworks. Researchers have demonstrated its efficacy in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex molecules. The presence of the iodine atom at the 2-position and the trifluoromethyl group at the 5-position enhances its reactivity, making it a valuable precursor for further functionalization.

In the context of agrochemical applications, 3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine has been explored as a potential intermediate for the development of novel fungicides. The difluoromethyl and trifluoromethyl groups are known to improve the lipophilicity and metabolic stability of agrochemicals, thereby enhancing their efficacy. Preliminary studies have shown promising results in the inhibition of fungal pathogens, although further optimization and field trials are required to assess its commercial viability.

From a pharmaceutical perspective, this compound has been investigated for its potential in the design of kinase inhibitors. The fluorinated pyridine core is a common motif in many kinase inhibitors due to its ability to mimic the adenine moiety of ATP. Recent computational and experimental studies have suggested that derivatives of 3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine could exhibit selective inhibition of specific kinases involved in cancer and inflammatory diseases. However, detailed pharmacokinetic and toxicological studies are still needed to evaluate its therapeutic potential.

The synthesis of 3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine typically involves multi-step procedures, starting from commercially available fluorinated pyridine precursors. Recent advancements in catalytic fluorination and iodination techniques have improved the yield and scalability of its production. Notably, the use of transition metal catalysts, such as palladium and copper, has been reported to facilitate the introduction of the iodine atom under mild conditions, reducing the environmental impact of the synthesis process.

Despite its promising applications, challenges remain in the large-scale production and purification of this compound. The high reactivity of the iodine atom and the stability of the fluorinated groups necessitate careful handling and storage. Additionally, the environmental persistence of fluorinated compounds raises concerns about their long-term impact, prompting researchers to explore greener alternatives and degradation pathways.

In conclusion, 3-(Difluoromethyl)-6-fluoro-2-iodo-5-(trifluoromethyl)pyridine (CAS: 1805482-22-7) represents a valuable chemical entity with diverse applications in agrochemical and pharmaceutical research. Ongoing studies aim to further elucidate its mechanistic roles and optimize its synthetic routes, paving the way for its broader utilization in the chemical and life sciences. Future research should focus on addressing the challenges associated with its production and environmental impact, while exploring its full potential in drug and agrochemical development.

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